molecular formula C10H9N3 B1288951 [4,4'-Bipyridin]-2-amine CAS No. 52311-42-9

[4,4'-Bipyridin]-2-amine

Cat. No. B1288951
CAS RN: 52311-42-9
M. Wt: 171.2 g/mol
InChI Key: CJNIYDONPNBZEZ-UHFFFAOYSA-N
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Description

[4,4'-Bipyridin]-2-amine is a chemical compound that is part of the bipyridine family, which are known for their ability to act as ligands in coordination chemistry. The bipyridine core is a versatile scaffold for the synthesis of sophisticated chelating agents due to its ability to coordinate with various metal ions .

Synthesis Analysis

The synthesis of amino-functionalized 2,2'-bipyridines, which are closely related to [4,4'-Bipyridin]-2-amine, involves the preparation of substituted 2-chloro- and 2-bromopyridine building blocks. These blocks are then coupled to diamino-functionalized compounds through homo- and cross-coupling procedures, demonstrating the synthetic versatility of these compounds .

Molecular Structure Analysis

The molecular structure of [4,4'-Bipyridin]-2-amine can be inferred from related compounds where the amine group is coordinated to metal centers. For instance, the structure of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands has been elucidated through X-ray crystallography, showing a cisoid arrangement of chloro ligands in a reactive pocket formed by nitrogen-containing ligands .

Chemical Reactions Analysis

[4,4'-Bipyridin]-2-amine can participate in various chemical reactions due to its amine functionality. For example, ruthenium bis(bipyridine) complexes with [4,4'-Bipyridin]-2-amine as a ligand can act as photolabile protecting groups, releasing the ligand upon irradiation with visible light . Additionally, the electronic coupling between amine redox sites through the bipyridine moiety has been studied, indicating the potential for electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of [4,4'-Bipyridin]-2-amine derivatives can be diverse, depending on their substitution patterns and the nature of their coordination to metal ions. For instance, the stability of ruthenium complexes in water and their photolability suggest specific properties that can be tuned for biological applications . The electronic properties, as evidenced by the study of electronic coupling in a rhenium chelated bipyridine complex, also highlight the redox-active nature of these compounds .

Scientific Research Applications

  • Supramolecular Chemistry

    • Bipyridinium residues, including [4,4’-Bipyridin]-2-amine, are widely used in supramolecular chemistry . They are key components in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
    • The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
  • Organic & Biomolecular Chemistry

    • The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
    • These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
  • Crystal Engineering

    • Bipyridine isomers, including 4,4’-Bipyridin]-2-amine, are used as coformers and ligands in coordination chemistry .
    • They have been subjected to solid form screening and crystal structure prediction . Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .
  • Herbicides

    • Salts of 4,4’-Bipyridine, known as Viologens, are used in the field of herbicides .
  • Solar Energy Conversion

    • Viologens are also used in solar energy conversion .
  • Molecular Electronics

    • In the field of molecular electronics, Viologens have found applications .
  • Supramolecular Chemistry

    • Bipyridinium residues, including [4,4’-Bipyridin]-2-amine, are widely used in supramolecular chemistry . They are key components in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
    • The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
  • Organic & Biomolecular Chemistry

    • The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
    • These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
  • Crystal Engineering

    • Bipyridine isomers, including 4,4’-Bipyridin]-2-amine, are used as coformers and ligands in coordination chemistry .
    • They have been subjected to solid form screening and crystal structure prediction . Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .
  • Herbicides

    • Salts of 4,4’-Bipyridine, known as Viologens, are used in the field of herbicides .
  • Solar Energy Conversion

    • Viologens are also used in solar energy conversion .
  • Molecular Electronics

    • In the field of molecular electronics, Viologens have found applications .

Safety And Hazards

“[4,4’-Bipyridin]-2-amine” is considered hazardous. It is toxic if swallowed or in contact with skin . It is recommended to wash off immediately with plenty of water for at least 15 minutes if it comes in contact with skin . If swallowed, it is advised to call a physician or poison control center immediately .

properties

IUPAC Name

4-pyridin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNIYDONPNBZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619990
Record name [4,4'-Bipyridin]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,4'-Bipyridin]-2-amine

CAS RN

52311-42-9
Record name [4,4'-Bipyridin]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by heating 2-chloro-[4,4′]bipyridinyl and NH4OH (30% in H2O) in a bomb at 210° C. for 48 hours: MS (m/z): Calcd. C10H9N3 (M+): 171, found (M+H)+: 172.1
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Synthesis routes and methods II

Procedure details

The mixture of 2-chloro-4,4′-bipyridine (2.40 g, 12.59 mmol) and concentrated ammonium hydroxide (100 mL) in a steel bomb was heated to 180° C. for 36 h. The volatiles were then removed in vacuo to give 2-amino-4,4′-bipyridine as a solid. 1H NMR (CDCl3) δ 8.71 (m, 2H), 8.18 (d, 1H, J=5.3), 7.48 (m, 2H), 6.8 (m, 1H), 6.72 (s, 1H). LRMS m/z (M+H) Calcd: 172.2, found: 172.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ahmad, UA Murtaza, S Raza, SS Azam - Journal of Molecular Liquids, 2019 - Elsevier
Acinetobacter baumannii belongs to the most critical group of bacterial pathogens that are resistant to large number of antibiotics, including the highly effective carbapenems and third …
Number of citations: 5 www.sciencedirect.com
L Wang, X Cui, J Li, Y Wu, Z Zhu, Y Wu - 2012 - Wiley Online Library
The tricyclohexylphosphane adduct of cyclopalladated ferrocenylimine I exhibited high catalytic activity in the one‐pot borylation/Suzuki–Miyaura coupling (BSC) reaction with low …

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